1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one
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Overview
Description
1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one is a chemical compound with the molecular formula C11H18N4OS It is characterized by the presence of a triazole ring, an azepanone ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an ethyl-substituted hydrazine and a thiocarbonyl compound.
Attachment of the Azepanone Ring: The azepanone ring is introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with an azepanone derivative.
Introduction of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction, where a suitable thiol reagent is used to introduce the sulfanyl functionality onto the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes:
Selection of Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Control of Reaction Conditions: Precise control of temperature, pressure, and solvent conditions to maximize efficiency.
Purification Techniques: Implementation of purification methods such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the azepanone ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrotriazoles.
Substitution Products: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as microbial enzymes or human receptors.
Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one
- 1-[(4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenyl)acetamide
Uniqueness
1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-2-15-9(12-13-11(15)17)8-14-7-5-3-4-6-10(14)16/h2-8H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEYBUZYQZMNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CN2CCCCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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